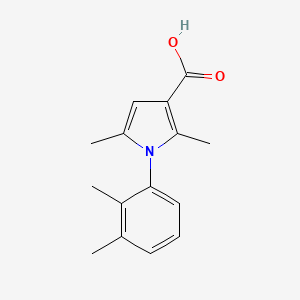
1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family. This compound is characterized by a pyrrole ring substituted with a 2,3-dimethylphenyl group and two methyl groups at the 2 and 5 positions, along with a carboxylic acid group at the 3 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding pyrrole derivative. This intermediate is then subjected to hydrolysis to yield the desired carboxylic acid . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens or nitrating agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds such as:
1-(2,3-Dimethylphenyl)-4-[4-(hexyloxy)benzyl]piperazine: This compound has a similar aromatic substitution pattern but differs in the heterocyclic core and functional groups.
Medetomidine: An imidazole derivative with a similar aromatic substitution pattern, used as a sedative and analgesic.
Dexmedetomidine: A highly selective α2-adrenergic receptor agonist with sedative and analgesic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H17NO2 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
1-(2,3-dimethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-9-6-5-7-14(11(9)3)16-10(2)8-13(12(16)4)15(17)18/h5-8H,1-4H3,(H,17,18) |
Clave InChI |
PRFFGCVFEMKDGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2C(=CC(=C2C)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)




![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13154088.png)


![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)



![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)

